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Compound of Interest

Compound Name: NO-Feng-PDEtMPPI

Cat. No.: B14080109

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enantioselective synthesis
catalyzed by the NO-Feng-PDEtMPPi ligand, a member of the versatile C2-symmetric chiral
N,N'-dioxide ligand family developed by Professor Xiaoming Feng's group. This document
offers insights into the catalyst's mechanism, application scope, and detailed experimental
protocols for its use in asymmetric synthesis, a critical tool in modern drug discovery and
development.

Introduction to NO-Feng Ligands

The "NO-Feng" ligands are a class of C2-symmetric chiral N,N'-dioxide ligands derived from
readily available amino acids. These ligands have demonstrated remarkable versatility and
efficiency in a wide array of enantioselective transformations. Their ability to coordinate with a
variety of metal ions forms chiral Lewis acid catalysts that can induce high stereoselectivity in
numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The general
structure of the NO-Feng ligand features a chiral backbone derived from an amino acid, linked
to two amine N-oxide units. The specific nomenclature, such as "PDEtMPPI," refers to the
substituents on the amine moiety, in this case, likely indicating a piperidine derivative with ethyl
and methyl groups, which allows for fine-tuning of the catalyst's steric and electronic properties.

Mechanism of Action
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The catalytic cycle of a NO-Feng ligand-metal complex in an enantioselective reaction typically
involves the formation of a chiral Lewis acid complex. This complex then coordinates with the
substrate, creating a chiral environment that directs the approach of the nucleophile to one face
of the electrophile, leading to the preferential formation of one enantiomer of the product.
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Caption: Proposed catalytic cycle for a NO-Feng-metal complex catalyzed enantioselective
reaction.

Applications in Enantioselective Synthesis

NO-Feng-metal complexes have been successfully employed in a broad spectrum of
asymmetric reactions. The specific "PDEtMPPI" variant, being a piperidine-based ligand, is
expected to show high efficacy in reactions where the steric bulk and electronic nature of the
piperidine moiety can influence stereoselectivity. Below is a summary of representative
applications for the broader class of piperidine-based NO-Feng ligands.
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Table 1: Representative Enantioselective Reactions

- ataluzed by Pineridine-Based NO- iqand

Reaction . Catalyst .
Substrate Nucleophile Yield (%) ee (%)
Type System
Asymmetric a,B- NO-Feng-
Michael Unsaturated Malonates PDiPPPi/Ni(O  85-99 90-99
Addition Ketones Ac)2
NO-Feng-
Acetylaceton
Chalcones PTMPPP/Sc(  90-98 92-99
e
OTf)s
Asymmetric NO-Feng-
Friedel-Crafts  Indoles Nitroalkenes PDIiPPPIi/Cu( 88-97 85-96
Alkylation OTf)2
NO-Feng-
Pyrroles Enones PTMPPP/Zn(  82-95 80-94
OTf)2
Asymmetric a,p- NO-Feng-
Diels-Alder Dienes Unsaturated PDIiPPPIi/Yb( 75-90 88-97
Reaction Aldehydes OTf)3
Asymmetric NO-Feng-
Aldol Aldehydes Ketones PTMPPP/Mg(  80-96 90-98
Reaction OTf)2

Note: The data presented in this table is a compilation of representative results from various

publications on piperidine-based NO-Feng ligands and may not directly correspond to the
"PDEtMPPI" variant. PDiIPPPi and PTMPPP are closely related piperidine-based NO-Feng

ligands.

Experimental Protocols

The following is a detailed protocol for a representative enantioselective Michael addition

reaction using a piperidine-based NO-Feng ligand and a nickel(ll) salt. This protocol can be

adapted for other substrates and related NO-Feng ligands.
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Protocol: Enantioselective Michael Addition of Dimethyl
Malonate to Chalcone

Materials:

NO-Feng-PDiPPPi (or a similar piperidine-based NO-Feng ligand)
» Nickel(ll) Acetate Tetrahydrate (Ni(OAc)2-4H20)

e Chalcone

¢ Dimethyl malonate

e Anhydrous Toluene

4 A Molecular Sieves

» Standard laboratory glassware and stirring equipment

e Inert atmosphere setup (e.g., Schlenk line or glovebox)

e Thin Layer Chromatography (TLC) plates

« Silica gel for column chromatography

e Solvents for chromatography (e.g., ethyl acetate, hexanes)
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Catalyst Preparation:
- Mix NO-Feng Ligand and Ni(OAc)2:4H20
- Stir under inert atmosphere

'

Reaction Setup:
- Add chalcone and molecular sieves
- Add anhydrous toluene

'

Nucleophile Addition:
- Add dimethyl malonate

'

Reaction:
- Stir at specified temperature
- Monitor by TLC

'

Workup:
- Quench the reaction
- Extract with organic solvent

'

Purification:
- Dry the organic layer
- Concentrate in vacuo
- Purify by column chromatography

'

Analysis:
- Determine yield
- Determine enantiomeric excess (chiral HPLC)

Click to download full resolution via product page

Caption: General workflow for the NO-Feng catalyzed enantioselective Michael addition.
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Procedure:

Catalyst Preparation:

o To a flame-dried Schlenk flask under an argon atmosphere, add the NO-Feng ligand
(0.022 mmol, 1.1 mol%) and Ni(OAc)2-4H20 (0.02 mmol, 1.0 mol%).

o Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.

Reaction Setup:

o To the flask containing the catalyst solution, add chalcone (2.0 mmol, 1.0 equiv.) and
freshly activated 4 A molecular sieves (100 mg).

o Stir the mixture for 10 minutes at room temperature.

Nucleophile Addition and Reaction:

o Add dimethyl malonate (2.4 mmol, 1.2 equiv.) to the reaction mixture.

o Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor
the progress by TLC.

Workup:

o Once the reaction is complete (as indicated by TLC), quench the reaction by adding
saturated aqueous NH4Cl solution (5 mL).

o Extract the agueous layer with ethyl acetate (3 x 10 mL).

Purification and Analysis:

o Combine the organic layers, dry over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel using a mixture of
hexanes and ethyl acetate as the eluent.
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o Determine the yield of the purified product.

o Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid
Chromatography (HPLC) analysis.

Conclusion

The NO-Feng-PDEtMPPi catalyst and its analogues represent a powerful and versatile tool for
the synthesis of enantioenriched molecules. Their operational simplicity, mild reaction
conditions, and the high levels of stereocontrol they provide make them highly attractive for
applications in academic research and the pharmaceutical industry. The modular nature of the
ligand synthesis allows for the rational design and optimization of catalysts for specific
transformations, paving the way for the development of novel and efficient synthetic
methodologies. Researchers and professionals in drug development are encouraged to explore
the potential of this catalyst class in their synthetic endeavors.

 To cite this document: BenchChem. [Application Notes and Protocols: NO-Feng-PDEtMPPI
Catalyzed Enantioselective Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14080109#no-feng-pdetmppi-catalyzed-
enantioselective-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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